Product packaging for 2,3,3,5-Tetramethylpyrrole(Cat. No.:CAS No. 110466-33-6)

2,3,3,5-Tetramethylpyrrole

Cat. No.: B011572
CAS No.: 110466-33-6
M. Wt: 123.2 g/mol
InChI Key: GIGZRTVRLYCOAZ-UHFFFAOYSA-N
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Description

2,3,3,5-Tetramethylpyrrole is a versatile alkylated pyrrole derivative of significant interest in synthetic and materials chemistry. Its structure serves as a key precursor for the synthesis of complex molecular architectures, including porphyrin analogs and ligands for coordination chemistry. Research indicates that tetrasubstituted pyrroles like this are highly valued for developing advanced materials with tailored electronic and catalytic properties. This compound is particularly useful as a building block for ligands in metal-organic frameworks (MOFs) and catalysis. Researchers also utilize its structure in the design of novel organic electronic materials and pigments. Like related tetramethylpyrroles, it may exhibit sensitivity to air and light, requiring storage under inert conditions. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B011572 2,3,3,5-Tetramethylpyrrole CAS No. 110466-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110466-33-6

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2,3,3,5-tetramethylpyrrole

InChI

InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3

InChI Key

GIGZRTVRLYCOAZ-UHFFFAOYSA-N

SMILES

CC1=CC(C(=N1)C)(C)C

Canonical SMILES

CC1=CC(C(=N1)C)(C)C

Synonyms

3H-Pyrrole,2,3,3,5-tetramethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2,3,4,5 Tetramethylpyrrole and Its Precursors

Classical Total Synthesis Approaches to the 2,3,4,5-Tetramethylpyrrole Core

The foundational methods for constructing the pyrrole (B145914) ring have been established for over a century and remain highly relevant. These classical syntheses typically involve the condensation of acyclic precursors to form the five-membered heterocyclic ring.

Paal–Knorr Pyrrole Synthesis and its Adaptations for Tetramethylpyrrole

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgorganic-chemistry.org For the specific synthesis of 2,3,4,5-tetramethylpyrrole, the required precursor is 3,4-dimethyl-2,5-hexanedione. chemsynthesis.comnih.gov

The reaction proceeds by the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring. wikipedia.org The cyclization of the hemiaminal is considered the rate-determining step of the process. rgmcet.edu.inscribd.com While the reaction can be catalyzed by various Brønsted or Lewis acids, harsh acidic conditions and prolonged heating can be limitations, potentially degrading sensitive functional groups. rgmcet.edu.in

Table 1: Paal-Knorr Synthesis of 2,3,4,5-Tetramethylpyrrole

Precursor Reagent Key Transformation
3,4-Dimethyl-2,5-hexanedione Ammonia (or an ammonia source like ammonium (B1175870) acetate) Acid-catalyzed cyclocondensation

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino-ketone with a compound possessing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org This reaction is particularly useful for producing pyrroles with specific substitution patterns that may not be readily accessible through other methods. wikipedia.org

The mechanism begins with the condensation between the amine of the α-amino-ketone and the carbonyl of the β-ketoester to form an imine, which then tautomerizes to an enamine. wikipedia.orgchemtube3d.com This enamine intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of a water molecule to generate the stable pyrrole ring. wikipedia.orgchemtube3d.com A significant challenge in this synthesis is the tendency of α-amino-ketones to self-condense. To circumvent this, they are often prepared in situ, for instance, by the reduction of an α-oximino-ketone using zinc in acetic acid. wikipedia.org To synthesize a tetramethyl-substituted pyrrole via this route, precursors such as 3-amino-2-butanone and 3-methyl-2,4-pentanedione (B1204033) could theoretically be employed, although this would lead to a product with other functional groups requiring further modification.

Table 2: Knorr Pyrrole Synthesis Reactants

Reactant Class 1 Reactant Class 2 Key Transformation
α-Amino-ketone (e.g., 3-amino-2-butanone) β-Dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione) Condensation and cyclization

Hantzsch Pyrrole Synthesis Variations for Polysubstituted Pyrroles

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.org This method allows for the construction of highly substituted pyrroles, though it has been historically less utilized than the Paal-Knorr or Knorr syntheses. thieme-connect.com

The reaction mechanism initiates with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intermediate undergoes cyclization and dehydration to yield the final pyrrole product. wikipedia.org The Hantzsch synthesis is adaptable, and variations using different starting materials can produce a wide array of pyrrole derivatives. scribd.comresearchgate.net For instance, the use of tert-butyl acetoacetates in continuous flow reactors has been shown to be an effective modern adaptation for producing pyrrole-3-carboxylic acids. syrris.com Synthesizing 2,3,4,5-tetramethylpyrrole directly can be challenging due to the typical inclusion of an ester group from the β-ketoester, which would necessitate subsequent chemical modifications.

Table 3: Hantzsch Pyrrole Synthesis Components

Component 1 Component 2 Component 3
β-Ketoester (e.g., Ethyl 2-methylacetoacetate) α-Haloketone (e.g., 3-chloro-2-butanone) Ammonia or Primary Amine

Piloty–Robinson Pyrrole Synthesis and Analogous Routes

The Piloty-Robinson synthesis offers a distinct route to 3,4-disubstituted pyrroles starting from two equivalents of an aldehyde or ketone and hydrazine (B178648). wikipedia.org The reaction first forms an azine (R₂C=N-N=CR₂), which, upon heating in the presence of an acid catalyst, undergoes a rearrangement to form the pyrrole ring.

The key step in the Piloty-Robinson mechanism is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated azine, analogous to the Fischer indole (B1671886) synthesis. chem-station.com This rearrangement is followed by cyclization and the elimination of an ammonia equivalent to yield the aromatic pyrrole. wikipedia.org While traditionally used for 3,4-disubstituted pyrroles, adapting this method for a tetrasubstituted product like 2,3,4,5-tetramethylpyrrole would require starting with the azine of 2-butanone. Modern variations, such as using microwave irradiation, can significantly reduce reaction times and improve yields. nih.gov

Table 4: Piloty-Robinson Synthesis Precursors for Tetramethylpyrrole

Precursor Key Intermediate Key Transformation
2-Butanone 2-Butanone azine Acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization

Modern and Modified Synthetic Routes

While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, scope, and environmental compatibility. Modified routes and new reactions provide alternative pathways to complex pyrrole structures.

Van Leusen Pyrrole Synthesis Utilizing Tosylmethyl Isocyanides

The Van Leusen pyrrole synthesis is a powerful modern method for creating the pyrrole ring via a [3+2] cycloaddition reaction. dntb.gov.ua The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with a Michael acceptor, such as an α,β-unsaturated ketone or ester, in the presence of a base. nih.govorganic-chemistry.org

The reaction is initiated by the deprotonation of TosMIC by a base (e.g., NaH). nih.gov The resulting anion then undergoes a Michael addition to the electron-deficient alkene. This is followed by an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon, leading to a five-membered ring intermediate. The final step involves the elimination of the tosyl group and tautomerization to form the aromatic pyrrole. nih.gov This method is highly versatile, allowing for the synthesis of a wide range of polysubstituted pyrroles. mdpi.com However, its application to fully alkyl-substituted pyrroles like 2,3,4,5-tetramethylpyrrole is less common, as it typically requires an electron-withdrawing group on the alkene substrate. nih.gov Mechanochemical approaches have also been developed to enhance the efficiency and sustainability of the Van Leusen reaction. acs.org

Table 5: Van Leusen Pyrrole Synthesis Components

Reagent Substrate Class Base
Tosylmethyl isocyanide (TosMIC) Michael Acceptor (α,β-unsaturated carbonyl/nitro compound) Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), etc.

Barton–Zard Synthesis for Substituted Pyrroles

The Barton-Zard synthesis is a powerful method for the preparation of pyrrole derivatives. wikipedia.org This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orgallaboutchemistry.net The mechanism proceeds through a series of steps including a Michael-type addition, cyclization, and subsequent elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org

The general applicability of the Barton-Zard synthesis makes it a viable, though not commonly cited, pathway for producing tetrasubstituted pyrroles. To theoretically synthesize 2,3,4,5-tetramethylpyrrole via this method, the required precursors would be 3-methyl-2-nitro-2-pentene and an α-isocyanoester. The reaction is known for its versatility in creating a variety of substituted pyrroles. allaboutchemistry.net

Mechanism of the Barton-Zard Synthesis: wikipedia.org

Enolate Formation: A base abstracts a proton from the α-carbon of the isocyanoester, forming an enolate.

Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of the nitroalkene.

Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization.

Elimination: The nitro group is eliminated.

Tautomerization: The final step is tautomerization to yield the aromatic pyrrole.

While the Barton-Zard reaction is a robust method for pyrrole synthesis, its application to produce simple, fully alkyl-substituted pyrroles like 2,3,4,5-tetramethylpyrrole is not extensively documented in readily available literature. However, its known tolerance for a variety of substituents suggests its potential in this capacity. clockss.org

Reductive C-Alkylation Strategies

Reductive C-alkylation offers another avenue for the synthesis and functionalization of pyrrole rings. This method can involve the reduction of a pyrrole derivative in the presence of an alkylating agent. For instance, the Birch reduction of electron-deficient pyrroles can be followed by alkylation. rsc.org This approach has been used to produce cis-3,4-disubstituted pyrrolidines. rsc.org

Another approach involves the reductive methylation of methylpyrrole carboxylic esters. cdnsciencepub.com This has been shown to be effective at moderate temperatures. cdnsciencepub.com Furthermore, some pyrrole derivatives can be reductively alkylated by aliphatic aldehydes using reagents like hydriodic acid or a combination of hydrochloric acid, acetic acid, zinc, and mercury. cdnsciencepub.com This method has been used to synthesize 2,3(or 2,4)-dimethyl-4(or 3)-alkyl-5-carbethoxypyrroles. cdnsciencepub.com The direct application of these methods to produce 2,3,4,5-tetramethylpyrrole would depend on the availability of suitably substituted starting pyrroles.

The Birch reduction of pyrrole esters and amides is also a known method for producing pyrrolines, with the regioselectivity being dependent on the position of the electron-withdrawing groups. wikipedia.org A stereoselective reductive alkylation of 2,5-disubstituted pyrroles has also been demonstrated using lithium in ammonia. researchgate.net

One-Pot, Multi-Component Cyclization Protocols

One-pot, multi-component reactions are highly efficient for the synthesis of complex molecules like tetrasubstituted pyrroles from simple starting materials in a single step. nih.govnih.gov These reactions are valued for their atom economy and operational simplicity.

A notable example is the modular one-pot synthesis of 2,3,4,5-tetrasubstituted pyrroles from α-(alkylideneamino)nitriles and nitroolefins. nih.govacs.org This reaction proceeds via a formal cycloaddition followed by the elimination of hydrogen cyanide and nitrous acid. nih.gov This convergent approach allows for the construction of the pyrrole ring in four steps from a nitroalkane and three different aldehydes, offering a high degree of variability in the final substituents. nih.govacs.org

Another multi-component approach involves a coupling-isomerization-Stetter-Paal-Knorr sequence. This method can produce 1,2,3,5-tetrasubstituted pyrroles in good yields from an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, an aldehyde, and a primary amine. nih.gov Additionally, a catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles has been developed. This reaction involves the nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with a β-nitrostyrene, and subsequent intramolecular cyclization and aromatization. organic-chemistry.org

These one-pot methodologies provide a convergent and efficient route to highly substituted pyrroles, and in principle, could be adapted for the synthesis of 2,3,4,5-tetramethylpyrrole by selecting the appropriate methylated starting materials.

Synthesis of Key Intermediates for 2,3,4,5-Tetramethylpyrrole Construction

The most direct and classical route to 2,3,4,5-tetramethylpyrrole is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of 2,3,4,5-tetramethylpyrrole, the key intermediate is 3,4-dimethyl-2,5-hexanedione .

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole. wikipedia.org

Another classical method is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org For the synthesis of a tetramethylated pyrrole, a potential α-amino ketone intermediate would be 3-amino-4-methyl-2-pentanone . This intermediate would then be reacted with a suitable β-keto ester or β-diketone. The α-amino ketones are often generated in situ from the corresponding oxime due to their instability. wikipedia.org

The synthesis of these key intermediates is crucial for the successful production of 2,3,4,5-tetramethylpyrrole. The availability and synthesis of 3,4-dimethyl-2,5-hexanedione, in particular, is a key step in the most straightforward synthesis of the target compound.

Asymmetric Synthesis and Stereoselective Approaches to Related Systems

While 2,3,4,5-tetramethylpyrrole itself is achiral, the principles of asymmetric synthesis are highly relevant for the preparation of chiral pyrrole derivatives and for the stereoselective synthesis of related reduced systems like pyrrolidines.

Recent advances have led to the development of catalytic asymmetric methods for producing axially chiral pyrroles. acs.orgresearchgate.net These methods often involve a central-to-axial chirality transfer strategy. acs.org For instance, an atropenantioselective Barton-Zard reaction has been reported to construct axially chiral 3-(hetero)aryl pyrroles. researchgate.net

The stereoselective reduction of substituted pyrroles is a common method for synthesizing functionalized pyrrolidines with multiple stereocenters. nih.gov The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity. nih.gov It is proposed that the reaction often occurs in a two-step sequence, where the initial reduction of a substituent (like a keto group) creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov

The Birch reduction of electron-deficient pyrroles bearing a chiral auxiliary at the C-2 position has been shown to proceed with high levels of stereoselectivity. researchgate.net This allows for the synthesis of substituted dehydroproline derivatives with high enantiomeric purity. researchgate.net These stereoselective approaches are crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Data Tables

Table 1: Overview of Synthetic Methodologies for Substituted Pyrroles

Synthesis Method Key Reactants Typical Products Reference
Barton-Zard SynthesisNitroalkene, α-IsocyanoesterSubstituted pyrroles wikipedia.org
Reductive C-AlkylationSubstituted pyrrole, Alkylating agentAlkylated pyrroles/pyrrolidines cdnsciencepub.com
One-Pot Multi-ComponentAldehydes, Nitroalkanes, Amines, etc.Tetrasubstituted pyrroles nih.govnih.gov
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Amine/AmmoniaSubstituted pyrroles wikipedia.orgorganic-chemistry.org
Knorr Synthesisα-Amino-ketone, β-Dicarbonyl compoundSubstituted pyrroles wikipedia.org

Table 2: Key Intermediates for 2,3,4,5-Tetramethylpyrrole Synthesis

Intermediate Synthetic Route Target Moiety Reference
3,4-Dimethyl-2,5-hexanedionePaal-Knorr Synthesis2,3,4,5-Tetramethylpyrrole wikipedia.orgorganic-chemistry.org
3-Amino-4-methyl-2-pentanoneKnorr SynthesisTetrasubstituted pyrrole wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetramethylpyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of four electron-donating methyl groups in 2,3,4,5-tetramethylpyrrole further enhances the electron density of the ring, increasing its basicity and reactivity compared to less substituted pyrroles. rsc.orgresearchgate.net Electrophilic substitution is a cornerstone of pyrrole chemistry, and while the ring positions in tetramethylpyrrole are blocked, related reactions can occur at the side chains or lead to addition products. rsc.orgwikipedia.org

Acid-Mediated Alkylation and Functionalization at Side Chains

Acid catalysis plays a crucial role in the alkylation and functionalization of pyrrole derivatives. Strong acid conditions can promote the complete C-methylation of pyrroles bearing acetyl or carbethoxy groups, ultimately yielding 2,3,4,5-tetramethylpyrrole. cdnsciencepub.com This process involves the reduction of intermediates, facilitated by reagents like hydriodic acid and hypophosphorous acid. cdnsciencepub.com

Mechanistic studies on related methylpyrroles have shown that acid-mediated functionalization of the α-methyl side chains, such as in (dimethylamino)alkylation, proceeds through an α-methylenepyrroline intermediate. acs.org This reaction pathway is subject to general acid catalysis, where the rate-limiting step is the electrophilic attack on the exocyclic double bond of the methylenepyrroline tautomer. acs.org Similarly, Brønsted acids like p-toluenesulfonic acid (p-TsOH·H₂O) can promote the Friedel–Crafts alkylation and subsequent cyclization of 2,5-dimethyl-substituted pyrroles, showcasing a pathway for building more complex fused-ring systems. dicp.ac.cn

Table 1: Examples of Acid-Mediated Reactions on Pyrrole Side Chains

Reaction Type Pyrrole Substrate Reagents Key Finding Reference
Complete C-Methylation 2,4-Dimethyl-3-acetylpyrrole Paraformaldehyde, HI, Ac₂O, H₃PO₂ Forms 2,3,4,5-tetramethylpyrrole; the acetyl group is lost. cdnsciencepub.com
Side-Chain Aminomethylation Ethyl 1,3,4,5-tetramethylpyrrole-2-carboxylate Aqueous acetonitrile (B52724), acid catalyst Proceeds via an α-methylenepyrroline intermediate; subject to general acid catalysis. acs.org
Alkylation/Cyclization 2,5-Dimethylpyrrole N,N-dimethylaminomethyleneglutaconic acid dinitrile, p-TsOH·H₂O Efficiently forms functionalized cyclopenta[b]pyrrole (B12890464) derivatives. dicp.ac.cn

Acylation and Formylation Reactions

Acylation and formylation are fundamental electrophilic substitution reactions for functionalizing pyrroles. wikipedia.org Formylation, the introduction of a formyl group (–CHO), can be achieved using the Vilsmeier-Haack reaction, which employs a reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com This reaction is an efficient method for formylating reactive aromatic and heteroaromatic compounds. ijpcbs.com

Acylation, the addition of an acyl group (R-C=O), generally occurs at the 2-position of the pyrrole ring using reagents such as acid chlorides or acid anhydrides. wikipedia.org For 2,3,4,5-tetramethylpyrrole, where all ring positions are substituted, these electrophilic reactions cannot proceed in the typical manner. Instead, reaction would likely occur at the nitrogen atom after deprotonation.

Halogenation Studies

Pyrroles readily undergo halogenation with agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂). wikipedia.org This electrophilic substitution typically provides polyhalogenated products due to the high reactivity of the pyrrole ring. wikipedia.org While specific studies on the halogenation of 2,3,4,5-tetramethylpyrrole were not detailed in the reviewed literature, its electron-rich nature suggests it would be highly reactive towards halogenating agents.

Hydrogen/Deuterium Isotope Exchange Mechanisms

Hydrogen/deuterium (H/D) exchange studies provide deep mechanistic insight into chemical reactions. nih.govnih.gov In the context of substituted pyrroles, research has investigated isotope exchange at the methyl side chains. A kinetic study of ethyl 1,3,4,5-tetramethylpyrrole-2-carboxylate in an acidic medium of aqueous acetonitrile revealed that H/D isotope exchange at the α-methyl group is subject to general acid catalysis. acs.org The proposed mechanism involves the rate-limiting electrophilic attack of a deuteron (B1233211) (D⁺) on an α-methylenepyrroline intermediate. acs.orgosti.gov

However, another study focusing specifically on 2,3,4,5-tetramethylpyrrole reported that no hydrogen exchange was detected on the methyl groups, even in the presence of strong acid. rsc.org This suggests that the reaction conditions and the specific substitution pattern on the pyrrole ring are critical factors that determine whether side-chain H/D exchange occurs.

Table 2: Summary of Hydrogen/Deuterium Exchange Findings for Methylpyrroles

Substrate Conditions Observation Proposed Mechanism Reference
Ethyl 1,3,4,5-tetramethylpyrrole-2-carboxylate Aqueous acetonitrile, general acid catalysis H/D exchange occurs at the α-methyl side chain. Rate-limiting electrophilic attack on an α-methylenepyrroline intermediate. acs.org
2,3,4,5-Tetramethylpyrrole Strong acid No H/D exchange detected on the methyl groups. Not applicable. rsc.org

Nucleophilic Reactions and Annulation Pathways

The electron-rich nature of the pyrrole ring generally makes it resistant to direct attack by nucleophiles. scribd.com However, the N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride or butyllithium, to form the corresponding pyrrolide anion. wikipedia.org This anion is nucleophilic and readily reacts with various electrophiles. wikipedia.orgrammohancollege.ac.in For instance, reacting 2,3,4,5-tetramethylpyrrole with methyl iodide in the presence of a base like potassium carbonate leads to N-methylation. scribd.com

The tetramethylpyrrolide ligand has also been used in organometallic chemistry, reacting with metal complexes like in situ generated (Me₄Al)₃Tm to form complex metallocene-type structures. acs.orgacs.org In these structures, the pyrrolide rings are π-bonded to the metal center. acs.org

Annulation reactions, which build a new ring onto an existing one, represent another important reaction pathway. A Brønsted acid-promoted cascade reaction between pyrroles and N,N-dimethylaminomethyleneglutaconic acid dinitrile provides an efficient route to cyclopenta[b]pyrrole derivatives. dicp.ac.cn This process involves an initial Friedel-Crafts alkylation followed by a cyclization step. dicp.ac.cn

Oxidation and Reduction Chemistry of 2,3,4,5-Tetramethylpyrrole

2,3,4,5-Tetramethylpyrrole is highly susceptible to oxidation and is noted to be very readily oxidized by air, forming a green resinous substance. orgsyn.org Controlled oxidation using strong oxidizing agents can be used to functionalize all four methyl groups. For example, treatment with alkaline hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or potassium permanganate (B83412) (KMnO₄) converts 2,3,4,5-tetramethylpyrrole into 1H-pyrrole-2,3,4,5-tetracarboxylic acid. Electrochemical methods have also been employed to study the oxidation of tetramethylpyrrole and its N-substituted derivatives. lookchem.com

The reduction of the 2,3,4,5-tetramethylpyrrole ring itself is less commonly described. However, reduction of related, more oxidized pyrrole species is a key step in several synthetic routes to 2,3,4,5-tetramethylpyrrole. orgsyn.org For example, its synthesis can be achieved by the reduction of compounds like 2,3,5-trimethylpyrrole-4-aldehyde semicarbazone. orgsyn.org

Pathways to Oxidative Degradation Products

2,3,4,5-Tetramethylpyrrole is susceptible to oxidation, a characteristic that has been a subject of study. The compound readily oxidizes in the presence of air, forming a green resinous substance. orgsyn.orgorgsyn.org For this reason, it is recommended to store it under a nitrogen atmosphere or sealed in a vacuum to maintain its integrity. orgsyn.orgorgsyn.org

Strong oxidizing agents can lead to the degradation of 2,3,4,5-tetramethylpyrrole. A plausible degradation pathway involves the oxidation of the methyl groups to carboxylic acids. For instance, oxidizing agents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) in an acidic environment could potentially convert the tetramethylpyrrole into 1H-pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA). This process is analogous to the oxidative degradation of eumelanin, where methyl-substituted pyrrole units are converted to PTeCA under alkaline hydrogen peroxide (H₂O₂) conditions.

The electrochemical oxidation of N-substituted 2,3,4,5-tetramethylpyrroles has been investigated in both acetonitrile and dichloromethane. These studies, utilizing slow cyclic voltammetry and coulometry, revealed that the initial oxidation is a one-electron process. lookchem.com

Furthermore, the enzyme dehaloperoxidase-hemoglobin can catalyze the H₂O₂-dependent oxidation of various pyrrole derivatives, including 2,5-dimethylpyrrole. nih.govrsc.org While 2,3,4,5-tetramethylpyrrole was not explicitly mentioned in this specific study, the general reactivity of the pyrrole ring towards enzymatic oxidation is noteworthy.

Reduction Methodologies for Pyrrole Derivatives

The reduction of pyrrole derivatives, including 2,3,4,5-tetramethylpyrrole, can be achieved through various methods. Catalytic hydrogenation is a common technique for the reduction of the pyrrole ring. scribd.comtcichemicals.com This typically involves the use of a metal catalyst, such as platinum, palladium on carbon (Pd/C), or Raney nickel, in the presence of hydrogen gas. libretexts.org

Specific to 2,3,4,5-tetramethylpyrrole, its synthesis often involves reduction steps. For example, it has been prepared by the reduction of 2,3,5-trimethylpyrrole-4-aldehyde semicarbazone with sodium ethoxide and by the reduction of 2,3,4-trimethylpyrrole-5-aldehyde with sodium ethoxide and hydrazine (B178648) hydrate. orgsyn.orgorgsyn.org Another synthetic route involves the reduction of 2,4-dimethylpyrrole-3,5-dicarboxylic acid using lithium aluminum hydride. orgsyn.orgorgsyn.org

A notable synthesis of 2,3,4,5-tetramethylpyrrole involves the reaction of 3-methylpentane-2,4-dione with diacetyl monoxime in the presence of zinc dust and glacial acetic acid. orgsyn.orgorgsyn.org In this reaction, the zinc acts as a reducing agent.

Coordination Chemistry and Complex Formation

Ligand Behavior with Transition Metals

2,3,4,5-Tetramethylpyrrole can act as a ligand in coordination complexes with transition metals. The pyrrolyl anion, formed by deprotonation of the N-H group, can coordinate to metal centers. The presence of the four methyl groups on the pyrrole ring increases its basicity compared to unsubstituted pyrrole. wikipedia.orgsmolecule.com

The coordination of 2,3,4,5-tetramethylpyrrole to transition metals such as ruthenium and osmium has been reported. For example, reaction of [(p-cymene)M(OTf)₂]ₓ (where M = Ru, Os) with 2,3,4,5-tetramethylpyrrole yields the sandwich complexes [(p-cymene)M(NC₄Me₄)]OTf. osti.gov In these complexes, the tetramethylpyrrolyl group acts as an η⁵-ligand.

The steric bulk of the methyl groups can influence the binding efficiency of the ligand. The formation of azaferrocenes, where two tetramethylpyrrole ligands form a sandwich complex with an iron center, has also been described. psgcas.ac.in

Organometallic Transformations Involving 2,3,4,5-Tetramethylpyrrole Complexes

Organometallic complexes containing the 2,3,4,5-tetramethylpyrrole ligand can undergo various transformations. These transformations are often centered on the metal or the other ligands present in the complex. umich.edusolubilityofthings.comlibretexts.org

For instance, the ruthenium and osmium sandwich complexes mentioned earlier, [(p-cymene)M(NC₄Me₄)]OTf, exhibit reactivity at both the pyrrole and cymene ligands. osti.gov Reaction with methyl triflate leads to alkylation of the pyrrole nitrogen, forming (η⁶-p-cymene)M(η⁵-MeNC₄Me₄)₂. osti.gov In contrast, reaction with hydride nucleophiles, such as LiAl(O-t-Bu)₃H, results in nucleophilic attack on the cymene ligand. osti.gov

The reactivity of these complexes highlights the interplay between the different components of the organometallic system. The electronic properties of the tetramethylpyrrole ligand can influence the reactivity of the metal center and other coordinated ligands.

C-H Activation and Functionalization Research

The activation and functionalization of C-H bonds is a significant area of research in organic and organometallic chemistry. uni-muenster.demdpi.com While specific research focusing solely on the C-H activation of the methyl groups of 2,3,4,5-tetramethylpyrrole is not extensively detailed in the provided search results, general principles of C-H activation are relevant.

Transition metal catalysts, particularly those from the platinum group, are often employed for C-H activation. umich.edusnnu.edu.cn These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The development of methods for the selective functionalization of C-H bonds is a key goal, as it offers more efficient synthetic routes to complex molecules. msu.edu

In the context of pyrroles, catalytic methylation of the C-H bonds of indoles and pyrroles using CO₂ and H₂ has been reported. lookchem.com This suggests the potential for functionalizing the C-H bonds of the pyrrole ring itself, although the reactivity of the methyl C-H bonds in 2,3,4,5-tetramethylpyrrole would present a different challenge.

Derivatization and Functionalization Strategies of 2,3,4,5 Tetramethylpyrrole

Synthesis of N-Substituted 2,3,4,5-Tetramethylpyrrole Derivatives

The substitution at the nitrogen atom of the pyrrole (B145914) ring is a primary strategy for modifying the properties of 2,3,4,5-tetramethylpyrrole. A common and well-established method for achieving N-substitution is the Paal-Knorr synthesis. mdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While the classic Paal-Knorr reaction provides a general route to N-substituted pyrroles, various catalytic systems have been developed to improve efficiency and expand the scope of applicable amines.

Recent advancements have focused on greener and more efficient catalytic protocols. For instance, the use of low-cost and commercially available aluminas has been shown to effectively catalyze the Paal-Knorr reaction between acetonylacetone and various primary amines under solvent-free conditions, affording N-substituted pyrroles in good to excellent yields. mdpi.com The acidic properties of these catalysts, particularly the Brønsted acid sites, are thought to facilitate the condensation and subsequent cyclization-dehydration steps of the mechanism. mdpi.com

Electrochemical methods have also been employed to study N-substituted 2,3,4,5-tetramethylpyrroles. The electrochemical oxidation of a series of 19 different N-substituted 2,3,4,5-tetramethylpyrroles has been investigated, demonstrating that the stability of the resulting radical cations is dependent on the nature of the substituent attached to the pyrrole nitrogen. lookchem.com

Catalyst/Method Reactants Product Type Key Features
CATAPAL 200 (Alumina)Acetonylacetone, Primary AminesN-Substituted PyrrolesSolvent-free, high yields (68-97%), short reaction times. mdpi.com
Electrochemical OxidationN-Substituted 2,3,4,5-TetramethylpyrrolesRadical CationsStability of radical cations depends on the N-substituent. lookchem.com

Functionalization of Methyl Groups on the Pyrrole Ring

Beyond N-substitution, the four methyl groups on the 2,3,4,5-tetramethylpyrrole ring present opportunities for further functionalization. These transformations can introduce new chemical functionalities, thereby expanding the molecular diversity accessible from this core structure.

Introduction of Heteroatomic Functionalities

The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, onto the methyl groups of the pyrrole ring can significantly alter the chemical properties of the molecule. pressbooks.pub These heteroatomic functionalities can serve as handles for further reactions or can directly impart desired properties to the final compound. For instance, oxidation of the methyl groups could lead to the formation of hydroxymethyl, formyl, or carboxylic acid derivatives, which are valuable intermediates in organic synthesis.

Carbon-Carbon Bond Formation at Alkyl Positions

The formation of new carbon-carbon bonds at the alkyl positions of 2,3,4,5-tetramethylpyrrole is a powerful strategy for constructing more complex molecular architectures. nih.govchemistry.coach Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are a cornerstone of modern organic synthesis and can be applied to functionalize the methyl groups. nih.govchemistry.coachpitt.edu For example, the benzylic C-H bonds of the methyl groups could potentially be activated for direct arylation or alkylation, although this can be challenging. rsc.org

Recent developments in photoredox catalysis combined with nickel catalysis have opened up new avenues for alkyl-alkyl and alkyl-aryl cross-coupling reactions, which could be applicable to the methyl groups of 2,3,4,5-tetramethylpyrrole. nih.gov These methods often proceed via radical intermediates, offering a complementary approach to traditional cross-coupling methodologies.

Incorporation of 2,3,4,5-Tetramethylpyrrole into Polycyclic and Macrocyclic Architectures

The rigid and planar structure of the pyrrole ring, combined with the reactive sites on 2,3,4,5-tetramethylpyrrole, makes it an excellent building block for the construction of larger, more complex molecular systems. These include polypyrrolic chains and macrocyclic structures like porphyrins.

Assembly of Polypyrrolic Systems

Polypyrrolic systems, consisting of multiple pyrrole units linked together, are of significant interest due to their potential applications in materials science, particularly in the field of conducting polymers. The synthesis of such systems can be achieved by linking 2,3,4,5-tetramethylpyrrole units through various coupling strategies. The functionalization of the methyl groups, as described previously, can provide the necessary reactive handles to connect multiple pyrrole rings. For example, the formation of dipyrromethanes, which are precursors to porphyrins, involves the condensation of two pyrrole units. nih.gov

Role in Dipyrrin and Porphyrin Framework Construction

2,3,4,5-Tetramethylpyrrole and its derivatives are key components in the synthesis of dipyrrins and porphyrins, which are classes of macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. beilstein-journals.org The synthesis of tetraphenylporphyrin (B126558) (TPP), for instance, involves the acid-catalyzed condensation of pyrrole with benzaldehyde. nih.gov While this specific example does not use the tetramethylated derivative, the underlying principle of condensing pyrrolic units with aldehydes or their equivalents is central to porphyrin chemistry.

Advanced Spectroscopic and Analytical Characterization of 2,3,4,5 Tetramethylpyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of 2,3,4,5-tetramethylpyrrole and its derivatives. scribd.commetu.edu.tr Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom within the molecule. For instance, in organometallic complexes involving pyrrolide ligands, NMR is essential for characterizing the coordination and the structure of the resulting compounds. acs.orgacs.org Dynamic NMR studies, when combined with computational methods, can also be powerful tools for analyzing the conformational dynamics of related heterocyclic systems. archive.org

Carbon-13 NMR spectroscopy is particularly informative for differentiating the methyl groups and the pyrrole (B145914) ring carbons in tetramethylpyrrole derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic surroundings, allowing for detailed structural analysis. In a typical ¹³C NMR spectrum of 2,3,4,5-tetramethylpyrrole, the pyrrole ring carbons generally resonate in the range of δ 110–125 ppm, while the methyl carbons appear further upfield between δ 15–25 ppm. This clear separation allows for the direct observation of the carbon skeleton.

Solid-state ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR has been used to identify the presence of tetramethylpyrrole moieties within complex organic mixtures, such as industrial scales, by identifying characteristic signals from aromatic and aliphatic carbons. acs.org Furthermore, studies on protonated species of pyrroles have utilized ¹³C NMR to investigate the charge distribution and stability of the resulting cations. researchgate.net

Below is a table summarizing typical ¹³C NMR chemical shifts for 2,3,4,5-tetramethylpyrrole.

Carbon Atom Typical Chemical Shift (ppm)
Pyrrole Ring Carbons (C2, C3, C4, C5)110–125
Methyl Group Carbons15–25

Data sourced from typical values for pyrrole derivatives.

To further refine structural assignments and understand through-bond and through-space correlations, advanced 2D NMR techniques are employed. acs.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing long-range connectivity between protons and carbons. uq.edu.au For example, HMBC can definitively link the protons of the methyl groups to their corresponding carbons on the pyrrole ring and adjacent carbons, confirming the substitution pattern. In studies of complex derivatives, intercationic Nuclear Overhauser Effect (NOE) signals detected in 2D NOESY experiments have been used to demonstrate the formation of dimeric species in solution. acs.org

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of 2,3,4,5-tetramethylpyrrole and its derivatives. researchgate.netarchive.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of the compound. The mass spectrum of 2,3,4,5-tetramethylpyrrole shows a characteristic molecular ion peak corresponding to its molecular weight. cdnsciencepub.com

The mass spectral fragmentation patterns of heterocyclic compounds like pyrroles provide significant structural information. archive.org Common fragmentation pathways involve the cleavage of substituents from the ring and the opening of the heterocyclic ring itself. archive.org For 2,3,4,5-tetramethylpyrrole, initial fragmentation may involve the loss of a methyl group (CH₃), leading to a stable fragment ion. Subsequent fragmentations can provide further insights into the core pyrrole structure.

The coupling of mass spectrometry with chromatographic techniques, such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides a powerful tool for the separation and identification of 2,3,4,5-tetramethylpyrrole from complex mixtures. researchgate.netresearchgate.net Pyrolysis GC/MS has been utilized to identify 2,3,4,5-tetramethylpyrrole as a component in the pyrolysates of industrial organic materials and sapropels. metu.edu.tracs.org LC-MS is also effective, as demonstrated in the analysis of products from reactions involving pyrrole derivatives where HPLC was used to separate components before mass spectrometric analysis. uq.edu.au These hyphenated techniques are essential for mechanistic studies and the analysis of trace-level compounds in various matrices. archive.orggrafiati.com

Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers detailed information about the structural and bonding characteristics of molecules. researchgate.net These methods are sensitive to the specific vibrational modes of the chemical bonds within a molecule. scribd.com

For pyrrole derivatives, IR spectroscopy is particularly useful for identifying characteristic functional groups. uq.edu.au The N-H stretching vibration in pyrroles gives rise to a distinct band in the IR spectrum. scribd.com In complex systems, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for analysis. researchgate.net The complete decomposition of related biosignatures can be monitored by the disappearance of their characteristic infrared spectral bands at elevated temperatures. researchgate.net

Raman spectroscopy complements IR spectroscopy and is especially useful for studying the vibrations of the pyrrole ring. archive.org Together, IR and Raman spectra have been analyzed to assign the normal vibrational modes of the pyrrole ring structure. scribd.comarchive.org Resonance Raman spectroscopy has been used to selectively enhance the vibrational bands of specific chromophoric parts of larger molecules, such as biquinoline-based ligands in metal complexes, which can be analogous to studies of complex pyrrole derivatives. acs.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental to understanding the electronic transitions within a molecule. libretexts.orgedinst.com UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energy required to promote an electron from a ground state to an excited state. edinst.com Fluorescence spectroscopy captures the light emitted when an electron relaxes from an excited state back to the ground state. libretexts.org The combined analysis of absorption, excitation, and emission spectra provides a detailed picture of a molecule's electronic energy levels. edinst.com

For pyrrole derivatives, these techniques are instrumental in probing how substitution affects the electronic structure. The electronic properties of porphyrins, which are macrocycles composed of four pyrrole-like subunits, are well-studied using these methods. researchgate.netlasalle.edu The absorption spectrum of a porphyrin, for instance, features an intense "Soret" band in the near-UV region and weaker "Q-bands" in the visible region, arising from π-π* transitions within the aromatic macrocycle. lasalle.edu

Recent research has shown that even simple, non-macrocyclic pyrrole derivatives can exhibit interesting photophysical properties. Studies on electron-rich pyrroles have demonstrated that they can undergo single-electron oxidation to form stable radical cations that emit light in the red to near-infrared (NIR) region. researchgate.net For example, a tetra-aryl substituted pyrrole (P1) is non-emissive in its neutral form in a THF solution. However, upon oxidation to its radical cation (P1•+), it displays distinct absorption and fluorescence characteristics. researchgate.net When adsorbed on silica (B1680970) gel, which can facilitate oxidation, the compound exhibits a strong red fluorescence. researchgate.net

The generation of a fluorescent radical cation can be accelerated by UV irradiation. researchgate.net This process highlights the potential for using substituted pyrroles as components in photo-switchable or sensor materials. The key spectral data for such a system are summarized below.

Table 1: Spectroscopic Data for a Substituted Pyrrole Radical Cation (P1•+) on Silica Gel

Property Wavelength (nm)
Maximum Excitation 600
Maximum Emission 630

Data sourced from studies on red-to-near-infrared emissive radical cations derived from simple pyrroles. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ijcrt.orgtulane.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. ijcrt.orgcreative-biostructure.com This information is vital for understanding how molecules pack in the solid state, which in turn governs the material's bulk properties.

The application of single-crystal X-ray diffraction (SC-XRD) has been crucial in the study of various complex organic molecules, including tetraptycene and diketopyrrolopyrrole (DPP) derivatives. rsc.orgrsc.orgnih.gov For DPPs, subtle changes to substituents can lead to significant differences in crystal packing, influencing their electronic properties for applications in organic electronics. rsc.org Analysis of these crystal structures reveals the importance of intermolecular forces, such as hydrogen bonding and π-stacking, in directing the self-assembly of the molecules. rsc.orgmdpi.com

Table 2: Representative Information Obtained from X-ray Crystallography

Parameter Description Significance
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal. Defines the basic crystal lattice.
Space Group The set of symmetry operations that describe the crystal's symmetry. Provides insight into the packing arrangement and chirality.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell. Allows for the calculation of bond lengths and angles.
Intermolecular Interactions Distances and angles of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces). Explains solid-state packing, stability, and material properties. rsc.orgmdpi.com

This table illustrates the typical data derived from a single-crystal X-ray diffraction experiment. tulane.educreative-biostructure.com

Advanced Electron Spectroscopy and Microscopy for Thin Films and Interfaces

The characterization of thin films and interfaces, which are critical for electronic devices, requires specialized surface-sensitive techniques. Advanced electron spectroscopy, such as Electron Energy Loss Spectroscopy (EELS), provides detailed information about the elemental composition, chemical bonding, and electronic structure at the nanoscale. escholarship.orgarxiv.org EELS is often performed within a scanning transmission electron microscope (STEM), allowing for spatially resolved chemical analysis. escholarship.orgharvard.edu The technique works by measuring the energy lost by electrons as they pass through a thin sample, with the energy loss corresponding to the excitation of core or valence electrons in the material. researchgate.netresearchgate.net

While direct EELS studies on 2,3,4,5-tetramethylpyrrole are not widely reported, the technique's application to related organic and polymeric systems demonstrates its potential. For example, X-ray Photoelectron Spectroscopy (XPS), a related electron spectroscopy technique, has been used to analyze the chemical composition and bonding in polypyrrole films, confirming the nature of the linkages between monomer units. psu.edu

EELS can provide even more detailed electronic structure information. In studies of inorganic thin films, EELS has been used to map changes in oxidation states and bonding environments across interfaces with high spatial resolution. escholarship.orgharvard.edu For a thin film of a tetramethylpyrrole derivative or its corresponding polymer, EELS could be employed to:

Map Elemental Distribution: Confirm the uniform distribution of carbon and nitrogen throughout the film.

Probe Electronic Transitions: Analyze the low-loss region of the EELS spectrum to identify π-π* transitions associated with the pyrrole ring's aromatic system.

Characterize Interfaces: Investigate the chemical and electronic structure at the interface between the pyrrole-based film and a substrate or electrode, which is crucial for device performance. researchgate.net

The ability to correlate atomic-scale structural imaging with chemical and electronic information makes techniques like STEM-EELS invaluable for engineering the next generation of organic electronic devices based on substituted pyrroles. arxiv.org

Theoretical and Computational Studies on 2,3,4,5 Tetramethylpyrrole

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental in elucidating the electronic structure and aromatic character of pyrrole (B145914) derivatives. These methods provide insights into molecular orbital energies, electron distribution, and the degree of aromaticity, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules due to its favorable balance between computational cost and accuracy. For substituted pyrroles, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For instance, studies on various substituted pyrroles have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to validate molecular structures and analyze charge transfer within the molecules. researchgate.net The calculated HOMO and LUMO energies help in understanding the regions of a molecule that are likely to act as electron donors or acceptors.

In the context of 2,3,4,5-tetramethylpyrrole, DFT calculations could be used to:

Determine the precise bond lengths and angles.

Calculate the HOMO-LUMO gap to predict its electronic transitions and reactivity.

Analyze the electron-donating effect of the four methyl groups on the electronic structure of the pyrrole ring.

Assess its aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS).

Table 1: Representative DFT Functionals and Basis Sets for Pyrrole Derivatives

FunctionalBasis SetTypical Applications
B3LYP6-31G(d)Geometry optimization, vibrational frequencies
M06-2X6-31+G(d,p)Thermochemistry, kinetics
ωB97X-Ddef2-TZVPNon-covalent interactions, electronic properties

This table is illustrative and the choice of functional and basis set depends on the specific properties being investigated.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be more accurate than DFT for certain systems, though they are computationally more demanding. They have been used to investigate the mechanisms of reactions involving pyrrole derivatives, offering detailed insights into transition states and reaction barriers. nih.gov

Semi-empirical methods, on the other hand, are less computationally intensive and can be applied to larger molecular systems. While less accurate than DFT and ab initio methods, they can still provide valuable qualitative insights into electronic structure and reactivity.

For 2,3,4,5-tetramethylpyrrole, these methods could complement DFT studies by:

Providing benchmark calculations for its electronic properties.

Investigating excited states and potential photochemical behavior.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For substituted pyrroles, DFT and ab initio calculations are used to map out potential energy surfaces, identify transition states, and calculate activation energies. This information helps in understanding the step-by-step process of a reaction and predicting the most likely reaction pathway.

For example, a computational study on the formation of N-alkylpyrroles from 3-pyrroline (B95000) and an aldehyde utilized MP2 and DFT theories to investigate the reaction mechanism in the presence of a Brønsted acid catalyst. nih.gov The study evaluated previously proposed mechanisms and suggested a new pathway based on the calculated transition states and energetic barriers. nih.gov Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.

For 2,3,4,5-tetramethylpyrrole, computational modeling could be applied to:

Investigate the mechanism of its synthesis, such as in the Paal-Knorr reaction.

Elucidate the pathways of its reactions with various electrophiles and nucleophiles.

Understand the role of catalysts in its transformations.

Prediction of Reactivity and Regioselectivity

The prediction of reactivity and regioselectivity is a key application of computational chemistry in organic synthesis. For substituted pyrroles, understanding where a reaction is most likely to occur on the pyrrole ring is of great importance. Computational methods can predict the most reactive sites by analyzing the distribution of electron density, electrostatic potential, and frontier molecular orbitals.

The substitution pattern on the pyrrole ring significantly influences its reactivity. While specific studies on 2,3,4,5-tetramethylpyrrole are scarce, the general principles of electrophilic aromatic substitution on pyrroles suggest that the electron-donating methyl groups would activate the ring. However, with all positions substituted, reactions would likely occur at the methyl groups or the nitrogen atom, depending on the reagents and conditions. Computational models can quantify the activation of different positions and predict the outcome of reactions.

Modeling of Interactions with Catalytic Species and Solvent Environments

The interaction of a molecule with a catalyst or the surrounding solvent can have a profound impact on its reactivity and the outcome of a reaction. Computational modeling allows for the explicit inclusion of catalyst molecules and solvent effects to provide a more realistic description of the chemical process.

For reactions involving substituted pyrroles, computational studies have modeled the interaction with various catalysts to understand their role in the reaction mechanism. For example, the synthesis of polysubstituted pyrroles can be catalyzed by iron(III) chloride, and computational methods could be used to model the interaction of the reactants with the catalyst. organic-chemistry.org

Solvent effects are often incorporated using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models help to understand how the solvent stabilizes reactants, products, and transition states, thereby influencing the reaction rate and selectivity.

For 2,3,4,5-tetramethylpyrrole, such modeling could:

Simulate its interaction with various catalysts to predict catalytic activity.

Investigate the effect of different solvents on its conformational preferences and reactivity.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While 2,3,4,5-tetramethylpyrrole is a relatively rigid molecule, its N-H bond and the methyl groups have rotational freedom. MD simulations can be used to explore the conformational landscape of the molecule and its derivatives, as well as their interactions with other molecules in a liquid or solution phase.

For more complex systems involving substituted pyrroles, such as their incorporation into larger molecules like polymers or biologically active compounds, MD simulations are invaluable for understanding their three-dimensional structure, flexibility, and interactions with their environment. For instance, MD simulations have been used to study N-substituted pyrrole derivatives as potential inhibitors of HIV-1 gp41, providing insights into their binding conformations. nih.gov

For 2,3,4,5-tetramethylpyrrole, MD simulations could be employed to:

Study its behavior in different solvent environments.

Investigate its aggregation properties.

Simulate its interaction with biological macromolecules if it were part of a larger bioactive molecule.

Applications of 2,3,4,5 Tetramethylpyrrole in Advanced Chemical Sciences

Role in Materials Science and Engineering

2,3,4,5-Tetramethylpyrrole serves as a versatile building block in the development of advanced materials, primarily due to the reactivity of its pyrrole (B145914) core and the influence of its methyl substituents.

Precursor for Conducting Polymers and Electronic Materials

Intrinsically conducting polymers (ICPs) are organic materials that possess electrical conductivity, a field in which polypyrrole (PPy) is a cornerstone material. mdpi.comwikipedia.org The conductivity in these polymers arises from the delocalization of π-electrons along the conjugated polymer backbone. wikipedia.orgkulturkaufhaus.de The properties of polypyrrole can be finely tuned by adding substituents to the pyrrole monomer unit before polymerization. This modification allows for the creation of new materials with specific characteristics. lookchem.com

The compound 2,3,4,5-tetramethylpyrrole is utilized in the production of such polymers. lookchem.com While detailed studies on the specific electrical properties of poly(2,3,4,5-tetramethylpyrrole) are not extensively documented in the reviewed literature, the presence of four methyl groups on the pyrrole ring is expected to significantly influence the final polymer's characteristics. These effects include potentially increasing solubility and altering the packing of polymer chains, which in turn affects electronic properties. The polymerization of pyrrole monomers can be achieved through chemical or electrochemical oxidative methods. mdpi.comresearchgate.net

The conductivity of polypyrroles is highly dependent on their specific chemical structure and the doping process. A comparison with other polypyrrole-based materials illustrates how structural changes impact electrical performance.

Table 1: Comparison of Electrical Conductivity in Various Conducting Polymers

Polymer Reported Conductivity (S/cm) Notes
Unsubstituted Polypyrrole (PPy) Can be > 150 S/cm Conductivity is highly dependent on dopants and synthesis conditions. researchgate.net
Poly(3,4-ethylenedioxythiophene) (PEDOT) Can preserve 89% of its conductivity under oxidative conditions. Often considered more stable than PPy. nih.gov
Poly(p-phenylene) 10²–10³ S/cm A high-temperature stable conducting polymer. nih.gov

Synthesis of Dyes, Pigments, and Fluorescent Tags

Based on a review of available scientific literature, the direct application of 2,3,4,5-tetramethylpyrrole as a precursor in the synthesis of dyes, pigments, or fluorescent tags is not a well-documented field. While other pyrrole-based heterocyclic structures, such as diketopyrrolo nih.govnih.govpyrroles (DPP), form the basis of high-performance pigments like Pigment Red 254, their synthesis does not start from 2,3,4,5-tetramethylpyrrole. nih.govwikipedia.org

Integration into Metal-Organic Frameworks (MOFs) for Specific Functions

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from inorganic metal nodes and organic linker molecules. sigmaaldrich.comjchemrev.com Their high surface area and tunable pore structures make them suitable for applications in gas storage, separation, and catalysis. nih.govd-nb.info

2,3,4,5-Tetramethylpyrrole is not incorporated directly into MOF structures but serves as a crucial starting material for synthesizing a specialized organic linker. Through an oxidation reaction, the four methyl groups of 2,3,4,5-tetramethylpyrrole can be converted into carboxylic acid functional groups, yielding 1H-pyrrole-2,3,4,5-tetracarboxylic acid . nih.gov This molecule acts as a tetratopic linker, meaning it has four points of connection. This multidentate linker can then be reacted with metal ions under solvothermal or other synthetic conditions to assemble a stable, three-dimensional MOF. sigmaaldrich.comenpress-publisher.com The resulting framework's properties are defined by the geometry of the pyrrole-based linker and the chosen metal ion. mdpi.com

Catalysis and Ligand Design

The unique electronic and structural characteristics of the 2,3,4,5-tetramethylpyrrole scaffold make it a compound of interest in the design of catalytic systems.

Ligands in Homogeneous and Heterogeneous Catalysis

A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can function as a catalyst. The properties of the ligand, such as its electronic and steric profile, are crucial for determining the catalyst's activity and selectivity. nih.govrsc.orgnih.gov

2,3,4,5-Tetramethylpyrrole, typically after deprotonation to form the tetramethylpyrrolyl anion, can act as a versatile ligand in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the tetramethylpyrrolyl ligand has been successfully incorporated into metal complexes. A notable example is its reaction with Tantalum(V) precursors to form an (η⁵-TMP)TaMe₃Cl complex, where TMP represents the tetramethylpyrrolyl ligand. acs.org X-ray crystallography confirmed that the tetramethylpyrrolyl ligand binds to the tantalum metal center in an η⁵-bonding mode, meaning all five atoms of the pyrrole ring are coordinated to the metal. acs.org

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, 2,3,4,5-tetramethylpyrrole has been identified as a suitable neutral ligand for transition metal-based catalysts used in polymerization reactions. googleapis.comwikipedia.orglibretexts.org

Table 2: Examples of Catalytic Systems Involving 2,3,4,5-Tetramethylpyrrole as a Ligand

Catalyst System Type of Catalysis Application / Finding Source(s)
(η⁵-Tetramethylpyrrolyl)Tantalum(V) complexes Homogeneous Synthesis and structural characterization of a stable metal-ligand complex. The complex showed limited stability in solution. acs.org

Organocatalytic Applications

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. mpg.deresearchgate.net Common organocatalysts include molecules with amine, urea, or acid functionalities that activate substrates through mechanisms like enamine or iminium ion formation, or hydrogen bonding. nih.govmdpi.com

A thorough review of the scientific literature indicates that the use of 2,3,4,5-tetramethylpyrrole itself as an organocatalyst is not a reported application. The field of organocatalysis typically employs different classes of molecules, such as chiral pyrrolidine (B122466) derivatives, which are structurally and functionally distinct from the aromatic 2,3,4,5-tetramethylpyrrole. researchgate.netmdpi.com

Mechanistic Insights into Catalytic Cycles

The sterically demanding nature of the 2,3,4,5-tetramethylpyrrole ligand plays a crucial role in the mechanistic pathways of various catalytic cycles. Its derivatives have been instrumental in the development of "frustrated Lewis pairs" (FLPs). academie-sciences.frwikipedia.org In these systems, the bulky tetramethylpyrrole moiety, acting as the Lewis base, is prevented from forming a classical adduct with a Lewis acid due to steric hindrance. wikipedia.org This "frustration" leads to unique reactivity, enabling the activation of small molecules like dihydrogen (H₂). academie-sciences.frwikipedia.org

The mechanism of H₂ activation by a tetramethylpyrrole-based FLP involves the cooperative action of the Lewis basic nitrogen of the pyrrole and the Lewis acid. The H-H bond is heterolytically cleaved, with the proton binding to the phosphine (B1218219) (in a phosphine/borane FLP system) and the hydride to the borane, forming a phosphonium (B103445) borate (B1201080) salt. academie-sciences.fr This process is often reversible, allowing for the catalytic hydrogenation of various substrates. academie-sciences.fr

Furthermore, chromium complexes incorporating tetramethylpyrrole have been investigated as catalysts for ethene trimerization. uva.nl Mechanistic studies suggest that the pyrrole ligand influences the coordination sphere of the chromium center, facilitating the catalytic cycle. uva.nltue.nl The dissociation of an arene ligand from a self-activating Cr(I) catalyst, which contains a tetramethylpyrrole derivative, is proposed to create a vacant coordination site for ethene, initiating the trimerization process. uva.nl

Precursors in Complex Chemical Synthesis

2,3,4,5-Tetramethylpyrrole serves as a fundamental precursor in the construction of intricate molecular architectures. lookchem.comcymitquimica.com

Building Block for Natural Product Scaffolds

The pyrrole ring is a core component of many natural products, and 2,3,4,5-tetramethylpyrrole provides a readily available and functionalized starting material for their synthesis. wikipedia.orgvedantu.com A significant application is in the synthesis of porphyrins, which are macrocyclic compounds essential for various biological functions, such as in heme and chlorophyll (B73375). vedantu.combeilstein-journals.org

The synthesis of meso-tetrasubstituted porphyrins can be achieved through the condensation of 2,3,4,5-tetramethylpyrrole with an appropriate aldehyde in the presence of an acid catalyst. beilstein-journals.orgnih.gov The general reaction involves the formation of a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. beilstein-journals.org Different synthetic methodologies, such as the Lindsey and Adler methods, have been developed to optimize the yields of these complex structures. rsc.orgresearchgate.net

Porphyrin Synthesis Method Reactants Conditions Typical Yield
Mechanochemical Synthesis Pyrrole, Benzaldehyde, Toluenesulfonic acidGrinding, followed by oxidation with DDQ in chloroform28% nih.gov
Adler Method Pyrrole, BenzaldehydeRefluxing propionic acid, open to air~20% rsc.org
Lindsey Method Pyrrole, BenzaldehydeRoom temperature condensation in halogenated solvent, followed by oxidation10-60% nih.gov

Intermediates in Advanced Organic Synthesis

Beyond natural products, 2,3,4,5-tetramethylpyrrole is a key intermediate in multi-step organic syntheses, enabling the construction of complex, non-natural molecules. lookchem.comlibretexts.org It serves as a nucleophilic component in various reactions, and its derivatives can be further functionalized to introduce desired chemical properties. wikipedia.org

For instance, N-aryl-2,3,4,5-tetraarylpyrroles, which are precursors to N-doped π-conjugated materials, can be synthesized from diarylacetylenes and azobenzene (B91143) using a tungsten catalyst. nih.gov In this context, derivatives of tetramethylpyrrole have been used in mechanistic studies to understand the catalytic cycle. nih.gov The compound also finds use in the synthesis of dye-sensitized solar cell (DSSC) components, where pyrrole-based dyes are employed to absorb light and inject electrons into a semiconductor. scielo.brresearchgate.netrsc.orgmdpi.com

Analytical Reagent Applications

The distinct properties of 2,3,4,5-tetramethylpyrrole also lend themselves to applications in analytical chemistry. lookchem.com

Use in Spectrochemical Analysis

In spectrochemical analysis, the interaction of molecules with electromagnetic radiation is used for identification and quantification. iyte.edu.tr While direct applications of 2,3,4,5-tetramethylpyrrole in routine spectrochemical analysis are not widespread, its derivatives are crucial in research settings. For example, the study of the electrochemical oxidation of N-substituted 2,3,4,5-tetramethylpyrroles and the electron paramagnetic resonance (EPR) spectroscopy of their radical cations provide fundamental data on their electronic structure and reactivity. lookchem.com This information is valuable for understanding reaction mechanisms and designing new materials with specific spectroscopic properties.

Markers for Chemical Processes

The reactivity of 2,3,4,5-tetramethylpyrrole allows it to act as a marker or probe in certain chemical reactions. For instance, in the study of frustrated Lewis pair chemistry, the reaction of an FLP with a substrate can be monitored by observing the changes in the spectroscopic signals of the tetramethylpyrrole-containing Lewis base. wikipedia.org The formation of the [H(pyrrole)]⁺ cation, for example, can be detected by NMR spectroscopy, providing evidence for the activation of a small molecule like H₂. academie-sciences.fr

Future Directions and Emerging Research Avenues for 2,3,4,5 Tetramethylpyrrole

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for heterocyclic compounds like pyrroles. semanticscholar.orgresearchgate.net Traditional methods for synthesizing pyrroles often involve harsh reaction conditions, toxic solvents, and generate significant waste. semanticscholar.org Future research will prioritize the development of sustainable and eco-friendly methods for the synthesis of 2,3,4,5-tetramethylpyrrole.

Key areas of focus include:

Catalytic Innovations: The exploration of novel catalysts, including nanoparticles and heterogeneous catalysts, is crucial for developing more efficient and selective syntheses. nih.gov For instance, iridium-catalyzed methods have shown promise for the sustainable synthesis of pyrroles from renewable resources like secondary alcohols and amino alcohols. nih.gov

Alternative Reaction Media: Replacing conventional volatile and toxic solvents with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. semanticscholar.org Solvent-free reaction conditions, often facilitated by techniques like grinding, are also being explored to minimize environmental impact. researchgate.net

Energy Efficiency: The use of microwave and ultrasound activation can accelerate reaction rates, reduce energy consumption, and often lead to higher yields compared to traditional heating methods. semanticscholar.org Methods that can be conducted at ambient temperature and pressure are particularly desirable. acs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy, will be central to sustainable pyrrole (B145914) synthesis. acs.org

A comparative look at traditional versus emerging green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis
Catalysts Often requires stoichiometric and sometimes toxic reagents.Employs recyclable catalysts, including nanoparticles and biocatalysts. nih.govacs.org
Solvents Typically uses volatile and hazardous organic solvents.Utilizes water, ethanol, ionic liquids, or solvent-free conditions. semanticscholar.org
Energy Frequently relies on high temperatures and prolonged reaction times.Leverages microwave or ultrasound for faster, more energy-efficient reactions. semanticscholar.org
Byproducts Can generate significant amounts of waste.Designed to minimize waste and maximize atom economy. acs.org

Exploration of Novel Reactivity Patterns and Transformations

Understanding the fundamental reactivity of 2,3,4,5-tetramethylpyrrole is key to unlocking new applications. Future research will delve deeper into its chemical behavior, exploring novel reaction pathways and transformations.

Areas of investigation will likely include:

Electrophilic Substitution: While the general patterns of electrophilic substitution on the pyrrole ring are known, the influence of the four methyl groups on the regioselectivity and reactivity of 2,3,4,5-tetramethylpyrrole warrants further detailed study. wikipedia.org

Cycloaddition Reactions: Investigating the participation of 2,3,4,5-tetramethylpyrrole and its derivatives in various cycloaddition reactions could lead to the synthesis of complex polycyclic structures with interesting properties.

Oxidation and Reduction Reactions: The oxidation of 2,3,4,5-tetramethylpyrrole can lead to the formation of functionalized derivatives. For example, electrochemical oxidation has been used to generate radical cations for EPR studies. lookchem.com Further exploration of controlled oxidation and reduction reactions could yield valuable synthetic intermediates.

Metal-Complex Formation: The pyrrolyl ligand can coordinate with a variety of metals to form organometallic complexes. The synthesis and characterization of new complexes of 2,3,4,5-tetramethylpyrrole could lead to novel catalysts and materials.

Advanced Functional Material Development

The unique electronic and structural properties of the pyrrole ring make it an attractive component for advanced functional materials. nih.gov 2,3,4,5-Tetramethylpyrrole, with its specific substitution pattern, offers opportunities for the creation of materials with tailored properties.

Future research in this area will likely focus on:

Polymer Chemistry: 2,3,4,5-Tetramethylpyrrole can be used as a monomer for the production of polymers with specific physical and electronic properties. lookchem.com The development of bio-based polymers derived from renewable resources is a particularly important and growing field. stahl.comthe-innovation.org

Conducting Materials: Polypyrroles are well-known for their electrical conductivity. Investigating the properties of polymers derived from 2,3,4,5-tetramethylpyrrole could lead to new conducting materials for applications in electronics and sensors.

Organic Electronics: The development of organic light-emitting diodes (OLEDs) and other electronic devices often relies on molecules with specific electronic and optical properties. Pyrrole derivatives are being explored for these applications. univ-biskra.dz

Nanomaterials: The incorporation of 2,3,4,5-tetramethylpyrrole into nanomaterials, such as nanoparticles or as a surface-modifying agent, is an emerging area of research.

Computational Chemistry for Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. chemsociety.org.ngcityu.edu.hk In the context of 2,3,4,5-tetramethylpyrrole, computational methods will play a crucial role in guiding future research.

Key applications of computational chemistry include:

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict reaction outcomes. univ-biskra.dz For instance, calculations have predicted that the C2 and C5 carbons of 2,3,4,5-tetramethylpyrrole are the most preferential sites for nucleophilic attack. univ-biskra.dz

Designing Novel Molecules: Computational modeling can be used to design new derivatives of 2,3,4,5-tetramethylpyrrole with specific desired properties, such as enhanced biological activity or optimized electronic characteristics for materials applications.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of complex chemical reactions, helping to optimize reaction conditions and develop more efficient synthetic routes. uva.nl

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and vibrational spectra, by predicting chemical shifts and vibrational frequencies. cityu.edu.hk

Computational MethodApplication in 2,3,4,5-Tetramethylpyrrole Research
Density Functional Theory (DFT) Predicting electronic structure, reactivity, and spectroscopic properties. univ-biskra.dzacs.org
Ab initio Methods High-accuracy calculations of molecular properties and reaction energies. univ-biskra.dz
Molecular Dynamics (MD) Simulating the behavior of 2,3,4,5-tetramethylpyrrole-based materials over time.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the interaction of 2,3,4,5-tetramethylpyrrole with large biological systems.

Interdisciplinary Research with Other Scientific Domains

The versatility of the pyrrole scaffold lends itself to a wide range of applications, making interdisciplinary research a particularly fruitful avenue for future investigations. aup.nlarc.gov.au Collaborations between chemists, biologists, materials scientists, and physicists will be essential to fully exploit the potential of 2,3,4,5-tetramethylpyrrole.

Potential areas for interdisciplinary research include:

Medicinal Chemistry and Chemical Biology: Pyrrole derivatives are known to possess a wide range of biological activities, and are considered important building blocks for the synthesis of pharmaceuticals. nih.govnih.gov Future research could focus on designing and synthesizing novel 2,3,4,5-tetramethylpyrrole derivatives as potential therapeutic agents for various diseases. wehi.edu.auconstructor.university

Materials Science and Engineering: The development of new functional materials based on 2,3,4,5-tetramethylpyrrole will require close collaboration between synthetic chemists and materials scientists to design, fabricate, and characterize these materials. nanogune.euunsw.edu.au

Environmental Science: The development of green synthetic methodologies for 2,3,4,5-tetramethylpyrrole aligns with the broader goals of environmental science to reduce the environmental impact of chemical processes.

Astrochemistry: The study of molecules in space is a fascinating area of research. Computational studies on the formation and properties of pyrrole derivatives could provide insights into the prebiotic chemistry of the universe. univ-biskra.dz

Q & A

Q. What are the established synthetic pathways for 2,3,3,5-Tetramethylpyrrole, and how do their yields and purities compare?

  • Methodological Answer : The synthesis of this compound can be approached via:
  • Multi-component reactions : Utilizing ketones, amines, and nitroalkanes under acidic conditions, as demonstrated in Grob cyclization protocols for substituted pyrroles .
  • Grignard reagent-mediated alkylation : For example, reacting pyrrole precursors with methylmagnesium bromide in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), followed by quenching and purification via column chromatography .
  • Knorr-type syntheses : Modified Knorr methods using β-ketoesters and ammonia derivatives, though steric hindrance from methyl groups may require optimized stoichiometry .
    Comparative studies suggest Grignard-based methods yield higher regioselectivity (~75-85% purity) but require rigorous anhydrous conditions, while multi-component routes offer scalability (~60-70% yields) with simpler setups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and symmetry. For example, methyl groups at the 2,3,3,5 positions produce distinct splitting patterns due to steric and electronic interactions .
  • X-ray Crystallography : Resolves steric crowding and confirms molecular geometry. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to avoid solvate formation .
  • IR Spectroscopy : Identifies C-H stretching (2850–2960 cm1^{-1}) and ring vibrations (1450–1600 cm1^{-1}) to verify pyrrole core integrity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Discrepancies often arise from:
  • Tautomerism : Use variable-temperature NMR (e.g., 25°C to -40°C) to stabilize dominant tautomers and simplify splitting patterns.
  • Steric hindrance : Computational modeling (DFT or MD simulations) predicts conformational preferences, aiding spectral assignment .
  • Impurity profiling : Combine HPLC-MS with 1^1H-13^13C HSQC to distinguish byproducts from target signals .

Q. What strategies enhance regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer :
  • Steric directing : Methyl groups at positions 3 and 5 block electrophilic attack, favoring substitutions at the less hindered 4-position.
  • Electronic modulation : Electron-withdrawing groups (e.g., -COOR) at the 2-position activate the ring for nitration or halogenation at specific sites .
  • Catalytic control : Lewis acids like AlCl3_3 or FeCl3_3 can direct electrophiles to meta positions, as observed in fluorinated pyrrole analogs .

Q. How does the steric environment of this compound influence its coordination chemistry in supramolecular assemblies?

  • Methodological Answer :
  • Ligand design : The methyl groups create a rigid, non-planar structure, limiting coordination to smaller metal ions (e.g., Mn2+^{2+}, Cu+^+) but enhancing stability in clusters. For example, Mn2+^{2+} complexes with tetracarboxylate ligands show enhanced thermal stability due to steric protection .
  • MOF applications : The compound’s hydrophobicity and steric bulk improve gas adsorption selectivity in metal-organic frameworks (MOFs), as seen in analogous pyrrole-based systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.